Carbamic acid, N-[(1R)-2-amino-1-[(1,1-dimethylethoxy)methyl]-2-oxoethyl]-, 1,1-dimethylethyl ester
Description
This compound is a carbamic acid derivative with a tert-butyl ester group and a stereospecific (R)-configured backbone. Its structure features a central α-amino-β-ketoethyl moiety substituted with a tert-butoxymethyl group at the chiral center. This substitution confers unique steric and electronic properties, making it a versatile intermediate in pharmaceutical synthesis and proteomics research. The tert-butyl groups enhance stability against hydrolysis, while the amino and oxo functionalities enable participation in hydrogen bonding and nucleophilic reactions, respectively .
Properties
Molecular Formula |
C12H24N2O4 |
|---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-1-amino-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C12H24N2O4/c1-11(2,3)17-7-8(9(13)15)14-10(16)18-12(4,5)6/h8H,7H2,1-6H3,(H2,13,15)(H,14,16)/t8-/m1/s1 |
InChI Key |
HKSVXELAMSIORF-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)OC[C@H](C(=O)N)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OCC(C(=O)N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-[(1R)-2-amino-1-[(1,1-dimethylethoxy)methyl]-2-oxoethyl]-, 1,1-dimethylethyl ester typically involves the reaction of an appropriate amine with a carbamoyl chloride or an isocyanate. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include low temperatures to prevent decomposition of the reactants and products.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-[(1R)-2-amino-1-[(1,1-dimethylethoxy)methyl]-2-oxoethyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Carbamic acid, N-[(1R)-2-amino-1-[(1,1-dimethylethoxy)methyl]-2-oxoethyl]-, 1,1-dimethylethyl ester has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is a precursor in the development of pharmaceuticals, particularly in the synthesis of drugs with carbamate functional groups.
Industry: The compound is utilized in the production of agrochemicals and polymers.
Mechanism of Action
The mechanism by which Carbamic acid, N-[(1R)-2-amino-1-[(1,1-dimethylethoxy)methyl]-2-oxoethyl]-, 1,1-dimethylethyl ester exerts its effects involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally analogous carbamic acid esters, focusing on substituents, stereochemistry, and biological activity. Key differentiating factors include the tert-butoxymethyl group, R-configuration, and tert-butyl ester protection.
Table 1: Structural and Functional Comparison of Carbamic Acid Derivatives
Key Observations:
Substituent Effects :
- The tert-butoxymethyl group in the target compound enhances steric bulk and metabolic stability compared to smaller groups like methoxymethyl or hydroxymethyl .
- Aromatic substituents (e.g., 4-bromophenyl in ) confer antimicrobial activity but reduce solubility.
Stereochemistry :
- The R-configuration in the target compound is critical for enzyme-substrate recognition, as seen in stereoselective syntheses of nitroalcohol intermediates .
- Stereoisomers (e.g., S-configuration in ) exhibit divergent biological activities, emphasizing the need for enantiopure synthesis.
Biological Activity: Compounds with aminoethoxy side chains (e.g., ) are preferred in peptide synthesis due to their nucleophilicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
